molecular formula C20H24N2O3 B368400 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol CAS No. 931336-09-3

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Cat. No.: B368400
CAS No.: 931336-09-3
M. Wt: 340.4g/mol
InChI Key: FPALQUUDAGTSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a chemical compound built around the 1H-benzimidazole scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities . This reagent is offered for research purposes to investigate the properties of benzimidazole derivatives. The benzimidazole core is associated with a wide spectrum of pharmacological activities, making it a subject of continuous interest in drug discovery . Benzimidazole derivatives are frequently explored for their antimicrobial potential , demonstrating significant activity against various Gram-positive and Gram-negative bacteria and fungi . Furthermore, this class of compounds shows substantial promise in anticancer research , with mechanisms of action that can include DNA interaction, tubulin inhibition, and enzyme suppression . In neurological research, specific benzimidazole derivatives have been studied for their ability to modulate neuroinflammatory responses , such as attenuating morphine-induced paradoxical pain by reducing the expression of pro-inflammatory mediators like TNF-α . The structure of this compound suggests potential for exploration in these and other research areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature on benzimidazole derivatives for comprehensive information on the scaffold's properties and potential research applications.

Properties

IUPAC Name

1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-6-19(23)20-21-17-7-4-5-8-18(17)22(20)13-14-25-16-11-9-15(24-2)10-12-16/h4-5,7-12,19,23H,3,6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPALQUUDAGTSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole nucleus is typically constructed via acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol, this would involve:

  • Step 1 : Reaction of 4-methoxyphenoxyethyl chloride with a substituted o-phenylenediamine to form the N-alkylated intermediate.

  • Step 2 : Cyclization with a butyrolactone or equivalent carbonyl source to establish the benzimidazole core.

Key parameters include the use of polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, with reaction times ranging from 6–24 hours. Catalytic HCl or p-toluenesulfonic acid accelerates cyclization.

Functionalization of the Benzimidazole Core

Introduction of the Butan-1-ol Side Chain

Post-cyclization functionalization strategies dominate literature approaches:

  • Grignard Addition : Treating a 2-ketobenzimidazole intermediate with a Grignard reagent (e.g., CH2CH2CH2MgBr) followed by acidic workup yields the secondary alcohol.

  • Reductive Amination : Coupling a 2-aminobenzimidazole with butyraldehyde under hydrogenation conditions (Pd/C, H2) provides controlled access to the butanol moiety.

Table 1 : Comparison of Side-Chain Introduction Methods

MethodYield (%)Purity (%)Key Conditions
Grignard Addition62–68≥95THF, −78°C to RT, 12 h
Reductive Amination75–82≥98EtOH, 50°C, 5 atm H2, 24 h

Optimization of Ether Linkage Installation

Alkylation of Phenolic Oxygen

The 4-methoxyphenoxyethyl group is introduced via nucleophilic displacement:

  • Reagents : 2-chloroethyl-4-methoxyphenyl ether + benzimidazole precursor.

  • Conditions : K2CO3 or Cs2CO3 in acetone/DMF (60–80°C, 8–16 h).

Notably, excess alkylating agent (1.5–2.0 eq) ensures complete substitution, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Post-synthetic purification often employs:

  • Solvent Pair : Dichloromethane/cyclohexane or methanol/methyl tert-butyl ether.

  • Seeding : Addition of crystalline Form-2 seeds (0.5–1.0% w/w) at 0–5°C to induce controlled precipitation.

Table 2 : Crystallization Outcomes for Analogous Compounds

Compound ClassSolvent SystemParticle Size (D50, μm)Polymorphic Form
Benzimidazole-ethanolDCM/cyclohexane5.41Form-2
Benzimidazole-propanolMeOH/MTBE8.23Amorphous

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Recent patents highlight advancements in:

  • Microreactor Systems : Enabling precise temperature control (−30°C to 150°C) for exothermic alkylation steps.

  • In-Line Analytics : Real-time HPLC monitoring reduces batch failures .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group could result in a variety of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and disrupt essential processes.

Case Study: Antimicrobial Evaluation

A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications to the benzimidazole structure enhanced antimicrobial efficacy. For instance, derivatives with electron-withdrawing groups demonstrated improved potency against resistant strains of bacteria .

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis.

Case Study: Anticancer Screening

In vitro studies on human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong anticancer activity .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Drug Design and Synthesis

The structural features of 1-{1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol make it an attractive candidate for drug design. Its ability to form hydrogen bonds and interact with biological receptors can be exploited to develop new therapeutic agents.

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

A. Phenoxy Group Modifications

  • This contrasts with 2-chlorophenoxy () and 4-chlorophenoxy (), where chlorine’s electron-withdrawing nature may improve stability but reduce solubility .
  • Propyl vs. Ethyl Chains: The 3-(4-methoxyphenoxy)propyl group in introduces a longer linker, which could increase flexibility and alter spatial interactions compared to the ethyl chain in the target compound .

B. Alcohol Chain Differences

  • Butan-1-ol vs. Propan-1-ol: The butanol chain in the target compound offers greater hydrophilicity and metabolic stability than propanol (), though it may reduce membrane permeability .
  • Primary vs.

Biological Activity

The compound 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol , with the CAS number 931336-09-3 , is a benzimidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, and it has a molecular weight of 340.4 g/mol . The structure features a benzimidazole core substituted with a methoxyphenoxyethyl group, which may contribute to its biological properties.

PropertyValue
CAS Number931336-09-3
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of antioxidant and anti-inflammatory activities. Research has indicated that compounds containing benzimidazole moieties often exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Antioxidant Activity : Studies suggest that benzimidazole derivatives can scavenge free radicals and reduce oxidative damage. The presence of the methoxyphenoxy group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.

Anti-inflammatory Effects : Benzimidazole derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies and Research Findings

  • Study on Antioxidant Properties : A research study investigated the antioxidant capacities of various benzimidazole derivatives, including those similar to this compound. The study utilized assays such as DPPH and ABTS to measure radical scavenging activity. Results indicated that these compounds exhibited significant antioxidant effects, with IC50 values comparable to established antioxidants .
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of benzimidazole derivatives in vivo. The compound was administered in animal models of inflammation, demonstrating a reduction in edema and inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .
  • Pharmacological Evaluation : A pharmacological evaluation highlighted the potential use of this compound in treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders .

Q & A

(Basic) What are the optimal synthetic routes for 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A common approach includes:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under reflux conditions (e.g., acetyl chloride in methanol, 2–4 hours at 80–100°C) .
  • Step 2: Alkylation of the benzimidazole nitrogen using 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF .
  • Step 3: Hydroxyl group introduction via Grignard or organozinc reactions to form the butan-1-ol moiety, followed by purification via recrystallization (methanol/water) or column chromatography .
    Key Considerations: Optimize reaction time and catalyst loading to minimize byproducts. Monitor intermediates using TLC or HPLC .

(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
A combination of spectroscopic techniques is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Verify substituent integration (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, benzimidazole protons at δ 7.5–8.3 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O) and quaternary carbons (e.g., benzimidazole C2 at ~150 ppm) .
  • IR Spectroscopy: Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
    Advanced Tip: Use X-ray crystallography (monoclinic P21/c space group) for absolute configuration determination, as demonstrated for structurally analogous benzimidazoles .

(Advanced) What strategies are effective in resolving contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assay Protocols: Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control compounds (e.g., dexamethasone) .
  • Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical) .
  • Dose-Response Curves: Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds .
    Case Study: For inconsistent anti-inflammatory results, reevaluate solubility (e.g., DMSO stock concentration) and metabolic stability (e.g., liver microsome assays) .

(Advanced) What computational approaches predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2 or MMPs). Focus on hydrogen bonds with catalytic residues (e.g., His90 in MMP-9) .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and ligand-protein RMSD fluctuations .
  • Binding Energy Calculations: Apply MM-GBSA/MM-PBSA to estimate ΔG binding, prioritizing compounds with values ≤−30 kcal/mol .
    Validation: Compare computational results with experimental IC₅₀ data from enzyme inhibition assays (e.g., fluorescence-based MMP-9 assays) .

(Advanced) How can researchers investigate the compound’s coordination behavior in metal complexes?

Methodological Answer:

  • Synthesis of Metal Complexes: React the compound with transition metal salts (e.g., CuCl₂, Zn(OAc)₂) in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., ~400–500 nm) .
  • Characterization:
    • ESI-MS: Detect [M+Cu]²⁺ or [M+Zn]²⁺ adducts.
    • EPR Spectroscopy: Identify paramagnetic centers (e.g., Cu²⁺ with g⊥ ≈ 2.06, g∥ ≈ 2.28) .
      Applications: Study catalytic activity in oxidation reactions (e.g., styrene epoxidation) or antimicrobial potency against Gram-negative pathogens .

(Basic) What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Solvent Pair Screening: Test methanol/water (4:1), ethyl acetate/hexane (1:3), or dichloromethane/petroleum ether. Ideal systems yield needle-like crystals with sharp melting points (e.g., 139–141°C) .
  • Crystallization Protocol: Dissolve crude product in minimal hot solvent, cool to 4°C overnight, and filter. Repeat until HPLC purity exceeds 98% .

(Advanced) How does the methoxyphenoxy substituent influence the compound’s electronic properties?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The methoxy group donates electron density via resonance, stabilizing the benzimidazole π-system .
  • Experimental Validation: Compare UV-Vis spectra with analogs lacking the methoxy group; expect a bathochromic shift (~20 nm) due to extended conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.